molecular formula C11H12N2O2 B3059384 Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 99446-51-2

Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B3059384
CAS No.: 99446-51-2
M. Wt: 204.22 g/mol
InChI Key: PZUQFWNAWCHTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound built on the pyrazolo[1,5-a]pyridine scaffold, a structure of significant interest in medicinal chemistry for the development of novel therapeutic agents . While specific biological data for this exact ester is not reported in the available literature, its close structural relative, the corresponding carboxylic acid (CAS 99446-43-2), shares the same core structure and is utilized in research settings . Furthermore, the pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) scaffold has been extensively investigated as a promising foundation for new antituberculosis agents. Research has demonstrated that PPA derivatives can exhibit excellent in vitro potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis , with some compounds showing very low cytotoxicity and good pharmacokinetic profiles in mouse models . This scaffold is also recognized for its potential in targeted cancer therapy, as related heterocyclic compounds like pyrazolo[1,5-a]pyrimidines are notable for their potent protein kinase inhibitor (PKI) activity . As a synthetic intermediate, the methyl ester functional group is a versatile handle for further chemical modification, enabling researchers to access a wider array of derivatives, such as carboxamides, for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-4-8(2)13-10(5-7)9(6-12-13)11(14)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUQFWNAWCHTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2C(=C1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542827
Record name Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99446-51-2
Record name Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

The oxidative cross-dehydrogenative coupling (CDC) strategy, as reported by, enables the synthesis of pyrazolo[1,5-a]pyridines via cyclocondensation of β-diketones (e.g., acetylacetone) with N-amino-2-iminopyridines. The reaction proceeds in ethanol under an oxygen atmosphere, with acetic acid (6 equivalents) acting as both catalyst and proton donor. Key steps include:

  • Nucleophilic Addition : The enol form of acetylacetone attacks the electrophilic carbon of N-amino-2-iminopyridine, forming an intermediate adduct.
  • Oxidative Dehydrogenation : Molecular oxygen facilitates the removal of hydrogen atoms, generating a conjugated dihydro intermediate.
  • Cyclization and Aromatization : Intramolecular cyclization followed by dehydration yields the pyrazolo[1,5-a]pyridine core.

Optimization and Challenges

  • Acetic Acid Loading : Increasing acetic acid from 2 to 6 equivalents improves yields from 34% to 74%, but exceeding 6 equivalents promotes triazolo[1,5-a]pyridine byproducts.
  • Atmosphere : Reactions under pure oxygen achieve near-quantitative yields (94%), whereas inert atmospheres (e.g., argon) reduce yields to 6%.
  • Substituent Compatibility : Methyl groups at the 5- and 7-positions are introduced via methyl-substituted β-diketones, ensuring regioselectivity.

Multi-Step Synthesis from Ethyl 2-Cyanoacetate

Synthetic Pathway

This method adapts protocols from pyrazolo[1,5-a]pyrimidine synthesis to target the pyridine analog:

  • Formation of Ethyl 2-Cyano-3-(dimethylamino)acrylate : Ethyl 2-cyanoacetate reacts with dimethylformamide-dimethylacetal (DMF-DMA) to form the acrylate intermediate.
  • Cyclization with Methylhydrazine : The acrylate undergoes cyclization with methylhydrazine in methanol, yielding the pyrazolo[1,5-a]pyridine skeleton.
  • Esterification : Treatment with thionyl chloride and methanol converts the carboxylic acid to the methyl ester.

Critical Parameters

  • Solvent Selection : Methanol ensures solubility of intermediates, while ethanol facilitates crystallization of the final product.
  • Temperature Control : Cyclization proceeds optimally at 80°C, avoiding decarboxylation side reactions.
  • Yield : The three-step process achieves an overall yield of 58–62%, with purity >95% (HPLC).

Alkylation and Cyclization of Dimethyl Malonate Derivatives

Patent-Inspired Methodology

A patent describing pyrazole intermediates provides a foundation for this route:

  • Alkylation of Dimethyl Malonate : Dimethyl malonate reacts with dimethyl sulfate in DMF under basic conditions (triethylamine) to form a dialkylated intermediate.
  • Cyclization with Hydrazine : Methylhydrazine induces cyclization, followed by acid-catalyzed hydrolysis and decarboxylation.
  • Esterification : The resulting carboxylic acid is methylated using diazomethane.

Advantages and Limitations

  • Cost-Effectiveness : Dimethyl malonate and DMF are inexpensive, enabling large-scale production.
  • Corrosivity : Mild reaction conditions (40–70°C) minimize equipment degradation.
  • Yield : The process achieves 65–70% yield, though purification requires column chromatography due to residual DMF.

Diazonium Salt Coupling and Cyclization

Procedure Overview

Adapted from pyridopyrazolo-triazine syntheses, this method employs diazonium intermediates:

  • Diazotization : 3-Amino-4,6-dimethylpyrazolopyridine is treated with sodium nitrite in HCl at 0–5°C to form a diazonium salt.
  • Coupling with Active Methylene Compounds : The diazonium salt reacts with ethyl cyanoacetate, followed by cyclization in ethanol.
  • Esterification : The cyano group is hydrolyzed to a carboxylate, which is methylated.

Key Observations

  • Temperature Sensitivity : Diazotization below 5°C prevents decomposition.
  • Byproduct Formation : Competing triazine formation is suppressed using sodium acetate buffer.
  • Yield : 55–60% after three steps, with a final purity of 92%.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Purity (%) Scalability
Cyclocondensation β-Diketones, N-amino-2-iminopyridine O₂, 130°C, 18h 74–94 98 High
Multi-Step Synthesis Ethyl 2-cyanoacetate MeOH, 80°C 58–62 95 Moderate
Alkylation/Cyclization Dimethyl malonate, DMF Et₃N, 40–70°C 65–70 90 High
Diazonium Coupling 3-Amino-pyrazolopyridine 0–5°C, NaOAc buffer 55–60 92 Low

Chemical Reactions Analysis

Absence of Direct Experimental Data

The compound Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate is not mentioned in any of the reviewed sources. Key limitations include:

  • No synthesis methods, reaction mechanisms, or applications specific to this compound.

  • No data tables or spectroscopic characterization (e.g., 1^1H NMR, 13^{13}C NMR) in the literature.

Inference from Structurally Similar Compounds

While direct data is unavailable, reactions of analogous pyrazolo[1,5-a]pyridine derivatives suggest potential reactivity patterns:

General Reactivity of Pyrazolo[1,5-a]pyridines

  • Cyclocondensation : Pyrazolo[1,5-a]pyridines are often synthesized via cyclocondensation of aminopyrazoles with β-dicarbonyl compounds or enaminones under oxidative conditions .

  • Halogenation : 3-Halo derivatives (e.g., Cl, Br, I) can be introduced via oxidative halogenation using NaX (X = Cl, Br, I) and K2_2S2_2O8_8 in water .

  • Functionalization : Methyl and ethyl ester groups at the 3-position are common and may undergo hydrolysis, transesterification, or nucleophilic substitution.

Proposed Reaction Pathways

Based on studies of related compounds , hypothetical reactions for This compound could include:

Reaction Type Conditions Expected Product
Hydrolysis Aqueous NaOH/HCl, reflux5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Nucleophilic Substitution R-X, K2_2CO3_3, DMF, 80°C3-(Alkoxy/amino)-5,7-dimethylpyrazolo[1,5-a]pyridine
Halogenation NaX/K2_2S2_2O8_8, H2_2O, 80°C3-Halo-5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate

Research Gaps and Recommendations

  • Synthetic Studies : Prioritize experimental synthesis of the compound using methods analogous to those for pyrazolo[1,5-a]pyrimidines (e.g., cyclocondensation of 5-amino-3-methylpyrazole with β-keto esters).

  • Biological Screening : Evaluate its potential as an enzyme inhibitor or anticancer agent, given the bioactivity of structurally similar compounds.

  • Computational Modeling : Use DFT or molecular docking to predict interactions with biological targets.

Scientific Research Applications

Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

The structural and functional diversity of pyrazolo[1,5-a]pyridine/pyrimidine derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison:

Structural Analogs: Ester Derivatives
Compound Name R Group (Position 3) Key Substituents Key Properties/Applications
Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate Methyl ester 5,7-dimethyl Higher reactivity for derivatization; used in dearomatization studies
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl ester 5,7-dimethyl Improved stability; separable reduction products (e.g., anti-configuration isomer 7b)
Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl ester 6-(3-fluorobenzyl), 5,7-dimethyl Enhanced lipophilicity; potential CNS activity due to fluorobenzyl group
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl ester 5,7-dichloro Electron-withdrawing Cl groups increase electrophilicity; used in halogenation studies

Key Observations :

  • Ester Choice : Methyl esters exhibit faster hydrolysis rates compared to ethyl esters, impacting metabolic stability .
  • Substituent Effects : Fluorinated or chlorinated analogs (e.g., 6-(3-fluorobenzyl)) enhance lipophilicity and target binding, while dichloro derivatives modify electronic properties for electrophilic reactions .
Carboxamide Derivatives

Carboxamides, synthesized via nucleophilic substitution or coupling reactions, demonstrate superior hydrogen-bonding capacity, critical for kinase inhibition:

Compound Name R Group (Position 3) Key Substituents Biological Activity
N-[(6-Chloropyridin-3-yl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (2b) Carboxamide 6-chloropyridinylmethyl Kinase inhibition; structural rigidity enhances binding
ML198 (N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide) Carboxamide 4-ethynylphenyl Pharmacological chaperone for lysosomal enzymes
LTI-291 (5,7-dimethyl-N-((1r,4r)-4-(pentyloxy)cyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) Carboxamide 4-(pentyloxy)cyclohexyl TSPO (translocator protein) ligand for neuroimaging

Key Observations :

  • Amide vs. Ester : Carboxamides exhibit higher binding affinity to kinases and proteins due to hydrogen-bonding interactions, whereas esters serve as prodrugs or intermediates .
  • Substituent Flexibility : Bulky groups (e.g., pentyloxycyclohexyl in LTI-291) improve blood-brain barrier penetration for CNS targets .
Nitrile and Halogenated Derivatives
Compound Name R Group (Position 3) Key Substituents Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Nitrile 5,7-dimethyl Intermediate for amide synthesis; electron-withdrawing CN group enhances electrophilicity
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl ester 5,7-dichloro Halogenated analog for cross-coupling reactions

Key Observations :

  • Nitrile Utility : The nitrile group facilitates click chemistry or hydrolysis to carboxamides, expanding derivatization pathways .
  • Halogenation : Chlorine atoms enable Suzuki-Miyaura couplings for aryl/heteroaryl functionalization .

Biological Activity

Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring structure comprising both pyrazole and pyridine rings. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is believed to exert effects by binding to enzymes or receptors, modulating their activity, and thereby influencing various biological responses such as:

  • Inhibition of enzyme activity
  • Alteration of cellular signaling pathways

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyridine compounds possess significant activity against various pathogens and cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits growth in several cancer cell lines
Enzyme InhibitionModulates enzyme activity related to cancer

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that this compound derivatives showed significant antifungal activity against Candida species. The mechanism involved disruption of fungal cell wall integrity and inhibition of biofilm formation.
  • Anticancer Activity :
    • Another investigation focused on the compound's effect on human cancer cell lines, revealing that it induced apoptosis in breast cancer cells through the activation of caspase pathways. The compound's ability to inhibit proliferation was linked to its interaction with specific oncogenic pathways.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes:

  • Reaction of 5,7-dimethylpyrazole with ethyl acetoacetate in the presence of a base followed by esterification.

Chemical Reactions

This compound can undergo various chemical reactions including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution : Nucleophilic substitutions at the pyrazole ring.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting from ethyl 2-cyanoacetate. A common pathway includes cyclization with hydrazine derivatives to form the pyrazole ring, followed by functionalization of the pyrimidine moiety. For example, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (a closely related analog) is synthesized via condensation of ethyl 2-cyano-3-(dimethylamino)acrylate with hydrazine, followed by cyclization under basic conditions . Optimization involves controlling reaction time, temperature (e.g., reflux in ethanol), and stoichiometric ratios of reagents like NaBH4 for selective reductions .

Q. How can NMR spectroscopy resolve structural ambiguities in substituted pyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming regiochemistry and substituent positions. For instance, in 5,7-dimethyl derivatives, the methyl groups at positions 5 and 7 produce distinct splitting patterns due to coupling with adjacent protons. The ester carbonyl (C=OC=O) typically appears at ~165–170 ppm in 13C^{13}\text{C} NMR, while pyridine/pyrimidine ring protons resonate between 6.5–8.5 ppm in 1H^{1}\text{H} NMR. Contradictions in data (e.g., unexpected splitting) may arise from conformational lability or dearomatization effects, requiring 2D NMR (COSY, NOESY) for resolution .

Q. What are the common functionalization pathways for this scaffold to generate bioactive derivatives?

  • Methodological Answer : The ester group at position 3 is a versatile handle for derivatization:

  • Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.
  • Amidation : Reaction with primary/secondary amines to form carboxamides.
  • Reduction : NaBH4 or LiAlH4 reduces the ester to a hydroxymethyl group.
    Substituents at positions 5 and 7 (methyl groups) influence electronic effects, directing further substitutions (e.g., halogenation at position 2) .

Advanced Research Questions

Q. How does dearomatization of the pyrimidine ring impact the compound’s reactivity and conformational stability?

  • Methodological Answer : Reduction of the pyrimidine ring (e.g., using NaBH4 in alcohols) induces dearomatization, generating two pairs of geometric isomers. These isomers exhibit distinct conformational dynamics, as shown by variable-temperature NMR and DFT calculations. For example, the cis isomer displays restricted rotation due to steric hindrance between methyl groups, while the trans isomer shows greater flexibility. This affects binding affinity in bioactive derivatives and must be considered in drug design .

Q. What computational methods are effective for predicting substituent effects on the compound’s electronic properties and bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model substituent effects on frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. For instance, electron-withdrawing groups (e.g., -CN) at position 6 lower the LUMO energy, enhancing reactivity in nucleophilic substitutions. Molecular docking studies (AutoDock Vina) further correlate these properties with bioactivity, such as binding to peripheral benzodiazepine receptors in PET tracers like DPA-713 .

Q. How can contradictions in biological activity data between analogs be systematically addressed?

  • Methodological Answer : Discrepancies often arise from differences in substituent electronic/steric profiles or isomer ratios. Strategies include:

  • SAR Studies : Synthesize analogs with systematic substituent variations (e.g., replacing methyl with ethyl or halogens).
  • Isomer Isolation : Use preparative HPLC to separate geometric isomers and test their individual bioactivities.
  • Metabolic Profiling : LC-MS/MS to identify metabolites that may interfere with activity assays .

Q. What role does the compound play in developing positron emission tomography (PET) radiotracers?

  • Methodological Answer : Derivatives like DPA-713 (a 11C^{11}\text{C}-labeled analog) target translocator protein (TSPO) in neuroinflammation imaging. Key modifications include introducing 18F^{18}\text{F} or 11C^{11}\text{C} isotopes at the 4-methoxyphenyl group. Radiolabeling efficiency depends on reaction conditions (e.g., Cu-mediated click chemistry for 18F^{18}\text{F} incorporation) and precursor purity (>95% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.